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Compound of Interest

(R)-2-
Compound Name:
(Dimethylamino)propanamide

Cat. No.: B8239439

Get Quote

Executive Summary

(R)-N,N-Dimethylalaninamide is a chiral building block used in the synthesis of

peptidomimetics, pharmaceutical intermediates, and chiral ligands. Precise structural
identification is critical due to the existence of a regioisomer often confused in nomenclature.

This guide defines the chemical identity of the IUPAC-standard (2R)-2-amino-N,N-
dimethylpropanamide while distinguishing it from its pharmaceutical isomer, (2R)-2-
(dimethylamino)propanamide.

Chemical Identity & Physical Properties[1][2][3][4][5]
Molecular Weight and Formula

The molecular specifications below apply to the free base form. In drug development contexts,
this compound is frequently handled as a hydrochloride salt to ensure stability.
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Property Specification

Chemical Name (2R)-2-amino-N,N-dimethylpropanamide
Common Name H-D-Ala-NMe:2

Molecular Formula CsH12N20

Molecular Weight 116.16 g/mol

CAS Number (HCI Salt) 1384435-39-5

Chirality (R)-enantiomer (derived from D-Alanine)
Physical State Viscous oil (Free base) / White solid (HCI salt)

Structural Isomerism & Nomenclature Clarification

Ambiguity in common nomenclature requires a rigorous distinction between the Amide-N
substituted form (the strict IUPAC interpretation) and the Alpha-N substituted form.

Feature Target Molecule (Amide-N) Common Isomer (Alpha-N)
Structure
(2R)-2-amino-N,N- (2R)-2-
IUPAC Name _ _ _ _ _
dimethylpropanamide (dimethylamino)propanamide
Peptide Notation H-D-Ala-NMe:2 N,N-Me2-D-Ala-NH:z
CAS (Example) 1384435-39-5 (HCI) 126483-65-6
C-terminal modification, Chiral auxiliary, basic resolving

Key Application .
solubilizing group agent

Synthesis & Production Protocols
Retrosynthetic Analysis

The synthesis of (R)-N,N-Dimethylalaninamide typically utilizes the "Chiral Pool" strategy,
starting from inexpensive D-Alanine derivatives. The pathway requires orthogonal protection to
prevent racemization and self-coupling.
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Boc-D-Alanine > Activation > Activated Ester > Amidation > Boc-D-Ala-NMe2 > Deprotection > (R)-N,N-Dimethylalaninamide
(Starting Material) (EDC/HOBt or HATU) Intermediate (Dimethylamine) (Protected Precursor) (HCl/Dioxane) HCI Salt

Click to download full resolution via product page

Figure 1: Synthetic pathway for (R)-N,N-Dimethylalaninamide via standard peptide coupling.

Experimental Protocol: Synthesis of H-D-Ala-NMe2-HCI

Objective: Produce gram-scale quantities of the target amide with >98% enantiomeric excess
(ee).

Reagents:

e Boc-D-Alanine (1.0 eq)

o Dimethylamine hydrochloride (1.2 eq)

e EDC-HCI (1.2 eq), HOBt (1.2 eq)

e N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
e Dichloromethane (DCM), 4M HCI in Dioxane.
Step-by-Step Methodology:

o Activation: Dissolve Boc-D-Alanine in DCM at 0°C. Add EDC-HCI and HOBt. Stir for 15
minutes to generate the active ester.

o Mechanism:[1] HOBt suppresses racemization by forming a stable active ester, preventing
oxazolone formation.

e Coupling: Add Dimethylamine HCI and DIPEA dropwise. Allow the mixture to warm to room
temperature and stir for 12 hours.

o Checkpoint: Monitor consumption of Boc-D-Alanine via TLC (SiOz, 5% MeOH in DCM).
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o Workup: Wash the organic layer sequentially with 1M citric acid (removes amines), sat.
NaHCOs (removes acids), and brine. Dry over Na2SOa4 and concentrate in vacuo.

» Deprotection: Dissolve the crude intermediate (Boc-D-Ala-NMez) in minimal DCM. Add 4M
HCI in Dioxane (5 eq) at 0°C. Stir for 2 hours.

« |solation: Precipitate the product by adding excess diethyl ether. Filter the white solid (H-D-
Ala-NMe2-HCI) and dry under high vacuum.

Applications in Drug Development[8][9][10]
Peptidomimetic Capping
(R)-N,N-Dimethylalaninamide serves as a specialized C-terminal cap in peptide therapeutics.

» Proteolytic Stability: The tertiary amide bond (

) is highly resistant to carboxypeptidases, extending the half-life of peptide drugs in plasma.

e Solubility Enhancement: The removal of the hydrogen bond donor on the amide nitrogen
increases lipophilicity (

), improving membrane permeability for oral bioavailability.

Chiral Ligand Synthesis

The compound acts as a precursor for chiral diamines used in asymmetric catalysis. Reduction
of the amide carbonyl (using LiAlIH4) yields (R)-N*,N!-dimethylpropane-1,2-diamine, a ligand
scaffold for transition metal catalysis (e.g., in asymmetric hydrogenation).

Analytical Characterization
Quality Control Parameters

To ensure suitability for pharmaceutical use, the following specifications must be met:

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8239439?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Test Method Acceptance Criteria

Confirms doublet (CHs), singlet

Identity 1H-NMR (D20) )
(NMez), multiplet (CH)
Purity HPLC (C18) > 98.0% area
) _ ) > 99.0% ee (No S-isomer
Chiral Purity Chiral HPLC
detected)
Water Content Karl Fischer < 1.0% (Hygroscopic salt)

Chiral Separation Method

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)). Mobile
Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection:
UV @ 210 nm. Note: The free base is required for this normal-phase method. Neutralize the
HCI salt with EtsN prior to injection.

Safety & Handling (MSDS Highlights)

e Hazards: Irritant to eyes, respiratory system, and skin.

» Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
o Disposal: Incinerate as organic nitrogenous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/138694
https://www.benchchem.com/product/b8239439/docs?utm_src=pdf-body#r-n-n-dimethylalaninamide-technical-specifications-synthesis-guide
https://www.sigmaaldrich.com/AT/de/search/2-propanamide?focus=products&page=1&perpage=30&sort=relevance&term=2-propanamide&type=product
https://www.acsreagentes.com.br/n-6-hydroxy-5-hydroxymethylhexyl-3-3-methyldiazirin-3-ylpropanamide-package-100mg-laibo-chem
https://www.tci-chemical-trading.com/product/CT225076673
https://www.globallabor.com.br/2-chloro-n-pyrimidin-2-ylpropanamide-package-100mg-laibo-chem
https://www.acsreagentes.com.br/2-chloro-n-4-fluorophenylpropanamide-package-250mg-laibo-chem
https://pubchem.ncbi.nlm.nih.gov/compound/1384435-39-5
https://www.benchchem.com/product/b8239439?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8239439?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. google.com [google.com]

2. N,N-Dimethylnonanamide | C11H23NO | CID 138694 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-propanamide | Sigma-Aldrich [sigmaaldrich.com]

4. N-[6-hydroxy-5-(hydroxymethyl)hexyl]-3-(3-methyldiazirin-3-yl)propanamide , Package:
100mg , Laibo Chem - Acs Reagentes [acsreagentes.com.br]

5. (R)-2-(Dimethylamino)propanamide | CAS 126483-65-6 | Angene International Limited |
R EAEFAM [tei-chemical-trading.com]

6. 2-Chloro-n-(pyrimidin-2-yl)propanamide , Package: 100mg , Laibo Chem - Global Labor
[globallabor.com.br]

7. 2-Chloro-N-(4-fluorophenyl)propanamide , Package: 250mg , Laibo Chem - Acs
Reagentes [acsreagentes.com.br]

To cite this document: BenchChem. [(R)-N,N-Dimethylalaninamide: Technical Specifications
& Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8239439/docs#r-n-n-dimethylalaninamide-technical-
specifications-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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